7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one
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Overview
Description
7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one is a compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one typically involves the reaction of 4-hydroxybenzo[d]thiazol-2(3H)-one with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different oxidation states or reduced forms.
Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential as an inhibitor of quorum sensing in bacteria, which is a mechanism used by bacteria to communicate and coordinate their behavior.
Medicine: Benzothiazole derivatives, including 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one, have been investigated for their anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, the compound binds to the quorum sensing receptors in bacteria, preventing the activation of genes responsible for virulence and biofilm formation . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways that lead to cell death .
Comparison with Similar Compounds
7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives, such as:
2-Amino-6-chlorobenzothiazole: Known for its anticancer properties and ability to inhibit the growth of various cancer cell lines.
2-Amino-5-fluorobenzothiazole: Studied for its potential as an anti-inflammatory agent and its ability to inhibit the production of inflammatory cytokines.
The uniqueness of this compound lies in its bromoacetyl and hydroxyl functional groups, which provide additional sites for chemical modification and enhance its biological activity.
Properties
CAS No. |
858635-83-3 |
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Molecular Formula |
C9H6BrNO3S |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
7-(2-bromoacetyl)-4-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H6BrNO3S/c10-3-6(13)4-1-2-5(12)7-8(4)15-9(14)11-7/h1-2,12H,3H2,(H,11,14) |
InChI Key |
DNNMJIACKGNLQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)CBr)SC(=O)N2)O |
Origin of Product |
United States |
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